molecular formula C28H29N5O4S B4297124 2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE

2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE

Cat. No.: B4297124
M. Wt: 531.6 g/mol
InChI Key: JZJMVLGQOUEXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the phthalazinone core, sulfonylation, and subsequent functionalization with piperidine and pyridine moieties. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: As a catalyst or reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE include other phthalazinone derivatives and sulfonylated aromatic compounds. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1-oxophthalazin-2-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O4S/c1-20-12-13-21(17-25(20)38(36,37)32-15-7-2-8-16-32)27-23-10-3-4-11-24(23)28(35)33(31-27)19-26(34)30-18-22-9-5-6-14-29-22/h3-6,9-14,17H,2,7-8,15-16,18-19H2,1H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJMVLGQOUEXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.